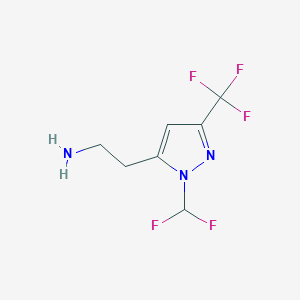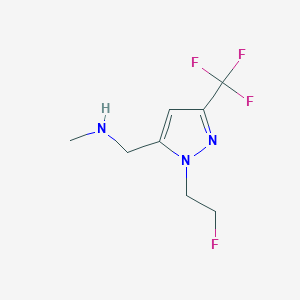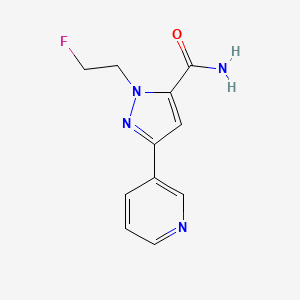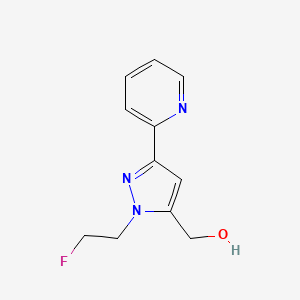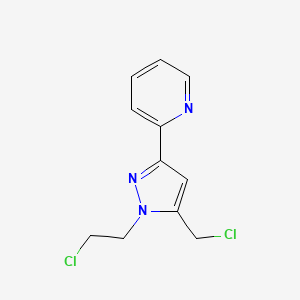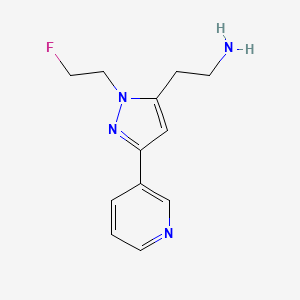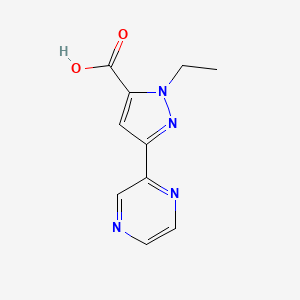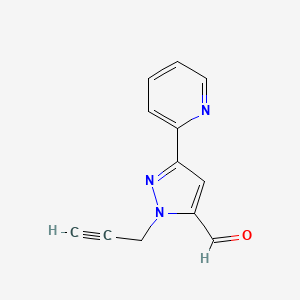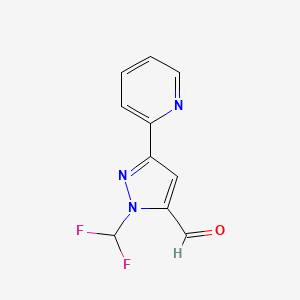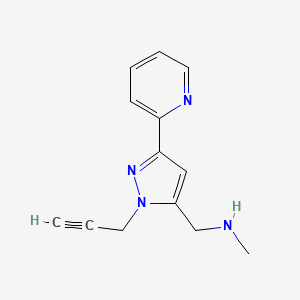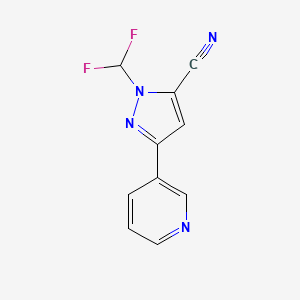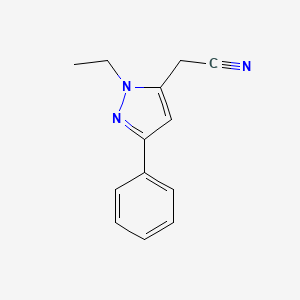
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile
Vue d'ensemble
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
A huge variety of synthesis methods and synthetic analogues have been reported over the years . Traditional procedures used in the synthesis of pyrazoles have been well-documented .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Synthetic Methods : Research has demonstrated efficient synthetic pathways for creating pyrazole derivatives using catalyst-mediated reactions, which are crucial for developing pharmaceuticals and materials science applications. For instance, Prabakaran, Khan, and Jin (2012) reported high-yield and purity synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst in acetonitrile at room temperature (Prabakaran et al., 2012).
Novel Derivatives and Optical Properties : The creation of novel pyrazole derivatives and the investigation of their photophysical properties have implications for material science. Rurack, Bricks, et al. (2000) explored the spectroscopic properties of substituted pyrazolines, revealing their potential in metal ion sensing due to electron transfer processes (Rurack et al., 2000).
Biological Applications
Antioxidant Activity : Pyrazole derivatives have been evaluated for their antioxidant activities. El‐Mekabaty (2015) found that certain pyrazolo-[3,4-d]pyrimidin-4-one derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, indicating their potential therapeutic benefits (El‐Mekabaty, 2015).
Anticancer Properties : The synthesis of heterocyclic compounds based on pyrazole scaffolds has also been directed towards evaluating their anticancer activities. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds incorporating the pyrazole moiety and evaluated their anticancer activity, highlighting the potential of these compounds in cancer therapy (Metwally et al., 2016).
Catalytic Applications
- Copolymerization Catalysts : The research into pyrazole derivatives extends into their use as catalysts for copolymerization processes, as demonstrated by Matiwane, Obuah, and Darkwa (2020), who investigated pyrazolyl compounds' effectiveness in the copolymerization of CO2 and cyclohexene oxide, indicating their utility in environmentally friendly polymer production (Matiwane et al., 2020).
Mécanisme D'action
Orientations Futures
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of pyrazole derivatives remains an active area of research in medicinal chemistry.
Propriétés
IUPAC Name |
2-(2-ethyl-5-phenylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-12(8-9-14)10-13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROHOGFSHQOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



